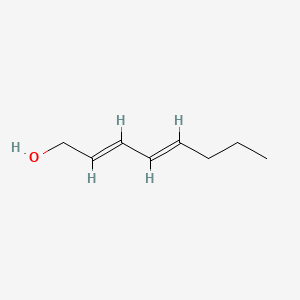

octa-2,4-dien-1-ol

Description

Significance of Conjugated Dienes and Dienols in Contemporary Organic Chemistry Research

Conjugated dienes, organic compounds featuring two alternating double and single carbon-carbon bonds, are fundamental building blocks in organic chemistry. fiveable.meorgosolver.com Their unique electronic structure, characterized by the delocalization of π-electrons over four carbon atoms, imparts enhanced stability compared to non-conjugated dienes. utexas.edulibretexts.org This delocalization also dictates their reactivity, making them valuable substrates for a wide range of chemical transformations. fiveable.menih.gov One of the most powerful reactions involving conjugated dienes is the Diels-Alder reaction, a cycloaddition that forms six-membered rings and is a cornerstone of synthetic organic chemistry for constructing complex cyclic systems. orgosolver.comutexas.edu

Dienols are a class of organic compounds that contain two carbon-carbon double bonds and a hydroxyl group. ontosight.ai The presence of both functionalities allows for a rich and versatile chemistry. When the double bonds are conjugated, the resulting conjugated dienol system exhibits reactivity patterns influenced by both the diene and the alcohol. The nucleophilic character of the α-carbon in an enol can be transmitted to a γ-position through the conjugated system, a concept known as vinylogy. msu.edu This principle is instrumental in synthesis planning. msu.edu Conjugated dienols are found in various natural products, including vitamins and hormones, and are crucial intermediates in metabolic pathways. ontosight.ai Their study is vital for synthesizing biologically active molecules and understanding their roles in life sciences. ontosight.ai The stereoselective synthesis of geometrically pure conjugated dienols is of particular interest as many serve as insect pheromones or their precursors. tandfonline.com

Research Rationale for Investigating Octa-2,4-dien-1-ol

This compound (C₈H₁₄O) is a fatty alcohol that has garnered research interest due to its presence in natural products, its role as a versatile synthetic intermediate, and its potential biological activities. hmdb.ca It is an eight-carbon chain containing a primary alcohol at one end and a conjugated diene system at the second and fourth positions. This structure allows for various geometric isomers, such as (2E,4E) and (2E,4Z), each with distinct properties and potential applications.

The investigation into this compound is driven by several factors:

Synthetic Utility : The conjugated diene and hydroxyl functionalities make it a valuable building block in organic synthesis. It can undergo a variety of reactions, including oxidation to the corresponding aldehyde (2,4-octadienal), reduction to saturated alcohols, and substitution of the hydroxyl group. Its conjugated system is reactive in cycloaddition reactions, such as the Diels-Alder reaction, and it plays a role in hydrodimerization and polymerization processes. smolecule.com

Biological Relevance : Research has shown that specific isomers of this compound are involved in biological systems. For example, it is used in the synthesis of insect pheromones for pest management. smolecule.com It has also been implicated in lipid metabolism and cellular signaling pathways. smolecule.com

Material Science : The compound is significant in the synthesis of linear α-olefins, which are important precursors for plastics and other materials. smolecule.com

The ability to control the stereochemistry during the synthesis of this compound is a key research focus, as the specific E/Z configuration of the double bonds is often crucial for its intended application.

Overview of Key Research Avenues for this compound

Research concerning this compound primarily focuses on its synthesis, characterization, and exploration of its chemical reactivity and applications.

Synthesis: The stereoselective synthesis of this compound isomers is a significant area of research. smolecule.com Historical methods often relied on Wittig and Grignard reactions, which sometimes resulted in poor stereoselectivity. More advanced techniques providing greater control over the double bond geometry have since been developed. These include:

Reduction of Aldehydes: The corresponding aldehyde, 2,4-octadienal, can be reduced using agents like sodium borohydride (B1222165) to yield this compound.

Coupling Reactions: Copper-mediated coupling reactions have been employed to construct the carbon skeleton with high stereochemical integrity. smolecule.com

Olefination Reactions: The Wittig reaction and the Horner-Wadsworth-Emmons reaction are used to form the alkene components with specific geometries. smolecule.com

Modern Stereocontrolled Methods: Techniques like the Sharpless asymmetric epoxidation have been instrumental in achieving precise control over the E,Z configuration.

Characterization: Once synthesized, the various isomers of this compound are characterized using a suite of spectroscopic techniques to confirm their structure and purity. smolecule.com These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Chemical Reactivity and Applications: The reactivity of the conjugated dienol system is a central theme of investigation. Key reactions include:

Oxidation: The primary alcohol can be oxidized to form 2,4-octadienal.

Cycloadditions: The conjugated diene readily participates in cycloaddition reactions, a key step in building more complex molecular architectures. smolecule.com

Polymerization: It serves as a monomer or precursor in the development of new polymeric materials. smolecule.comcymitquimica.com

Pheromone Synthesis: It is a known component in the synthesis of insect pheromones. smolecule.com

Below are tables detailing some of the known properties and identifiers for this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | (2E,4E)-octa-2,4-dien-1-ol | (2E,4Z)-octa-2,4-dien-1-ol |

|---|---|---|

| Molecular Formula | C₈H₁₄O nih.gov | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol nih.gov | 126.20 g/mol |

| CAS Number | 18409-20-6 nih.gov | 18409-20-6 |

| IUPAC Name | (2E,4E)-octa-2,4-dien-1-ol nih.gov | (2E,4Z)-octa-2,4-dien-1-ol |

| InChI Key | LMBAOEUOOJDUBP-YTXTXJHMSA-N nih.gov | LMBAOEUOOJDUBP-SCFJQAPRSA-N |

Table 2: Physical Properties of (2E,4E)-octa-2,4-dien-1-ol

| Property | Value | Source |

|---|---|---|

| Physical Description | Colourless liquid | nih.gov |

| Density | 0.864-0.874 g/cm³ | nih.govthegoodscentscompany.com |

| Flash Point | 85.00 °C | thegoodscentscompany.com |

| Refractive Index | 1.486-1.496 @ 20.00 °C | thegoodscentscompany.com |

| Solubility | Insoluble in water; soluble in fat and ethanol (B145695) | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2E,4E)-octa-2,4-dien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h4-7,9H,2-3,8H2,1H3/b5-4+,7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMBAOEUOOJDUBP-YTXTXJHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60885037 | |

| Record name | 2,4-Octadien-1-ol, (2E,4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; green aroma | |

| Record name | (E,E)-2,4-Octadien-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1171/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in fat, soluble (in ethanol) | |

| Record name | (E,E)-2,4-Octadien-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1171/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.864-0.874 | |

| Record name | (E,E)-2,4-Octadien-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1171/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

18409-20-6, 69668-94-6 | |

| Record name | (2E,4E)-2,4-Octadien-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18409-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Octadien-1-ol, (2E,4E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018409206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Octadien-1-ol, (2E,4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Octadien-1-ol, (2E,4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E,4E)-octa-2,4-dienol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | octa-2,4-dien-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-OCTADIEN-1-OL, (2E,4E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/049Z2Y4D1U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Octa 2,4 Dien 1 Ol and Its Stereoisomers

Enantioselective and Diastereoselective Synthetic Strategies

The precise control of stereochemistry is paramount in the synthesis of complex molecules. For octa-2,4-dien-1-ol, achieving specific enantiomers and diastereomers requires sophisticated synthetic strategies.

Transition Metal-Catalyzed Coupling Reactions for this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they have been effectively employed in the synthesis of conjugated dienes. mdpi.comeie.gr Reactions such as the Suzuki-Miyaura, Heck, and Negishi couplings allow for the stereoselective formation of the diene system of this compound. mdpi.com

For instance, the Suzuki-Miyaura coupling can be utilized to couple a vinyl boronic acid or ester with a vinyl halide, both with defined stereochemistry, to construct the conjugated diene backbone. mdpi.com The choice of catalyst, often a palladium complex with specific ligands, and reaction conditions are crucial for maintaining the stereochemical integrity of the starting materials in the final product. mdpi.comeie.gr Similarly, the Heck reaction can couple an aryl or vinyl halide with an alkene, and the Negishi reaction involves the coupling of an organozinc compound with an organohalide, both catalyzed by palladium or nickel complexes. mdpi.comlookchem.com These methods offer a high degree of control over the geometry of the newly formed double bonds.

A notable example involves the synthesis of a fragment of the natural product Amphotericin B, where a Negishi coupling was a key step in constructing a complex polyene system. lookchem.com

Table 1: Comparison of Transition Metal-Catalyzed Coupling Reactions for Diene Synthesis

| Reaction | Coupling Partners | Catalyst (Typical) | Key Advantages |

| Suzuki-Miyaura | Organoboron compound + Organohalide | Palladium complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Mild reaction conditions, high functional group tolerance, commercially available reagents. mdpi.com |

| Heck | Alkene + Organohalide | Palladium complexes (e.g., Pd(OAc)₂, Pd/C) | Good for C-C bond formation at unsubstituted positions. mdpi.com |

| Negishi | Organozinc compound + Organohalide | Palladium or Nickel complexes | High reactivity of organozinc reagents, good for complex fragments. lookchem.com |

Chemoenzymatic Synthesis of Optically Active this compound Derivatives

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to produce optically active compounds. nih.govmdpi.com For this compound, enzymes, particularly lipases, can be used for the kinetic resolution of a racemic mixture of the alcohol or its ester derivative. mdpi.commdpi.com

In a typical kinetic resolution, a lipase (B570770) selectively acylates or deacylates one enantiomer of the racemic alcohol at a much faster rate than the other, leading to the separation of the two enantiomers. mdpi.com For example, lipase-catalyzed transesterification of racemic this compound with an acyl donor like vinyl acetate (B1210297) can yield one enantiomer as the acetate and the other as the unreacted alcohol, both in high enantiomeric excess. mdpi.commdpi.com This approach has been successfully applied to the synthesis of various optically active alcohols. mdpi.commdpi.comcore.ac.uk The choice of lipase and reaction conditions (solvent, temperature) is critical for achieving high enantioselectivity (E-value). mdpi.com

Stereocontrolled Wittig and Horner-Wadsworth-Emmons Olefination Approaches to Conjugated Dienols

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are fundamental methods for the synthesis of alkenes, including conjugated dienes like this compound. organic-chemistry.orgsmolecule.commdpi.comresearchgate.net These reactions involve the reaction of a phosphorus ylide (in the Wittig reaction) or a phosphonate (B1237965) carbanion (in the HWE reaction) with an aldehyde or ketone. organic-chemistry.orgwikipedia.org

The stereochemical outcome of these reactions can often be controlled to favor either the (E)- or (Z)-isomer. organic-chemistry.orgconicet.gov.arnrochemistry.com The HWE reaction, in particular, is renowned for its high (E)-selectivity when using stabilized phosphonate ylides. organic-chemistry.orgwikipedia.org This is attributed to the thermodynamic stability of the intermediate leading to the trans-alkene. organic-chemistry.org Conversely, modifications like the Still-Gennari modification of the HWE reaction allow for the selective synthesis of (Z)-alkenes. nrochemistry.com

For the synthesis of this compound, a common strategy involves the reaction of an appropriate α,β-unsaturated aldehyde with a phosphorus ylide or phosphonate carbanion. For example, the reaction of crotonaldehyde (B89634) with a suitable phosphorane could yield a stereoisomer of this compound. Early syntheses of related structures often faced challenges with poor stereoselectivity.

Table 2: Stereoselectivity in Olefination Reactions

| Reaction | Reagents | Typical Selectivity | Notes |

| Wittig Reaction | Phosphorus ylide + Aldehyde/Ketone | (Z)-selective with non-stabilized ylides, (E)-selective with stabilized ylides. | Stereoselectivity can be influenced by the nature of the ylide and reaction conditions. mdpi.com |

| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate carbanion + Aldehyde/Ketone | Predominantly (E)-selective. organic-chemistry.orgwikipedia.org | The water-soluble phosphate (B84403) byproduct is easily removed. organic-chemistry.org |

| Still-Gennari Modification (HWE) | Bis(trifluoroethyl) phosphonates, KHMDS, 18-crown-6 | Predominantly (Z)-selective. nrochemistry.com | Utilizes electron-withdrawing groups on the phosphonate. nrochemistry.com |

Stereoselective Reduction of Polyenals and Polyenones Precursors to this compound

A straightforward approach to this compound involves the stereoselective reduction of the corresponding aldehyde, octa-2,4-dienal. Various reducing agents can be employed for this transformation, with the choice of reagent influencing the chemoselectivity (reduction of the aldehyde over the conjugated diene) and stereoselectivity if other chiral centers are present.

Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and diisobutylaluminium hydride (DIBAL-H). For instance, the reduction of ethyl (2E,5Z)-octa-2,5-dienoate with DIBAL-H has been used to produce (2E,5Z)-octa-2,5-dien-1-ol. Asymmetric reducing agents or catalytic hydrogenation with chiral catalysts can be used to achieve enantioselective reduction of the carbonyl group, yielding optically active this compound.

Novel Multicomponent Reactions Incorporating Dienol Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that contains substantial portions of all the starting materials. organic-chemistry.orgnih.govpreprints.org While specific examples of MCRs for the direct synthesis of this compound are not prominently reported, the dienol scaffold is a valuable synthon that could potentially be incorporated into or formed during such reactions. The development of new MCRs is an active area of research, and designing a reaction that assembles the this compound framework in a single step would be a significant advancement. nih.gov

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sphinxsai.commlsu.ac.in These principles can be applied to the synthesis of this compound in several ways:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. mlsu.ac.in Reactions like the HWE olefination are advantageous as the phosphate byproduct is easily removed with water, reducing the need for extensive chromatographic purification. organic-chemistry.org

Use of Catalysis: Catalytic reactions are preferred over stoichiometric ones. mlsu.ac.in The use of transition metal catalysts and enzymes in the synthesis of this compound aligns with this principle, as small amounts of the catalyst can generate large quantities of the product. mdpi.commdpi.com

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives. mlsu.ac.in Research into performing these syntheses in water or other environmentally benign solvents is an ongoing effort in green chemistry.

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. mlsu.ac.in Biocatalytic methods often operate under mild conditions, making them an energy-efficient option. nih.gov

By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Solvent-Free and Aqueous Medium Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes, often focusing on the reduction or elimination of volatile organic solvents. Methodologies employing solvent-free conditions or aqueous media are at the forefront of this green chemistry approach.

Solvent-Free Synthesis

Solvent-free synthesis, conducted through methods like neat reactions (mixing reactants without a solvent) or mechanochemistry (using mechanical force, such as grinding in a ball mill, to induce reactions), offers significant environmental benefits by eliminating solvent waste, and can lead to improved reaction rates and different selectivity compared to solution-based methods. researchgate.netbeilstein-journals.orgnih.govacs.org This approach is particularly effective for increasing reactant concentration and, in some cases, enabling reactions between solid-state reagents. beilstein-journals.orgresearchgate.net

While the principles of solvent-free synthesis are well-established, specific, documented protocols for the production of this compound using these techniques are not extensively reported in the reviewed literature. However, related syntheses of conjugated dienes highlight the potential of this strategy. For instance, a method for synthesizing a (E/Z)-diene was developed under solvent-free conditions using palladium acetate as a catalyst without any ligand, achieving a 96% yield. mdpi.com Such ligand- and solvent-free Heck-type reactions demonstrate a pathway toward greener synthesis of the diene backbone. mdpi.com Mechanochemical methods have also proven effective for a wide range of C-C bond-forming reactions, suggesting their potential applicability to precursors of this compound. beilstein-journals.orgnih.gov

Aqueous Medium Synthesis

The use of water as a reaction medium is a cornerstone of green chemistry due to its non-toxic, non-flammable, and abundant nature. A prominent industrial synthesis that utilizes an aqueous medium is the palladium-catalyzed telomerization of butadiene with water to produce octa-2,7-dien-1-ol, a structural isomer of this compound. vulcanchem.comgoogle.com This process is a highly atom-economical reaction where two molecules of butadiene are coupled with one molecule of water.

The reaction is typically performed in a biphasic system to overcome the low solubility of the organic reactants and catalyst components in a single phase. juniperpublishers.com An aqueous solution containing a co-solvent like sulfolane (B150427) is often used. google.comjuniperpublishers.comepo.org This aqueous-sulfolane phase contains the water-soluble palladium catalyst. epo.orgacs.org The reaction yields octa-2,7-dien-1-ol as the primary product with high selectivity. juniperpublishers.comresearchgate.net

Table 1: Example of Aqueous Medium Synthesis for Octadienol

| Parameter | Details | Source(s) |

|---|---|---|

| Reaction | Telomerization of Butadiene with Water | vulcanchem.comresearchgate.net |

| Primary Product | octa-2,7-dien-1-ol | vulcanchem.comepo.org |

| Catalyst System | Palladium compound (e.g., Pd(OAc)₂) with a water-soluble phosphine (B1218219) ligand (e.g., TPPTS) | vulcanchem.comjuniperpublishers.comgoogle.com |

| Reaction Medium | Biphasic: Aqueous sulfolane solution and an organic phase | juniperpublishers.comepo.orgacs.org |

| Additives | Tertiary amine and carbon dioxide (to enhance rate and selectivity) | researchgate.netgoogle.comwipo.int |

| Selectivity | 70-85%, with some reports up to 94% for 2,7-octadien-1-ol (B1588117) | vulcanchem.comjuniperpublishers.comresearchgate.net |

Catalytic Systems for Reduced Waste Generation

A primary goal in the development of advanced synthetic methods is the reduction of chemical waste, which can be achieved through highly selective reactions and the use of recyclable, long-lasting catalysts.

The palladium-catalyzed telomerization of butadiene in an aqueous medium is a prime example of an industrial process designed for minimal waste. epo.org The key to its sustainability is the design of a catalytic system that can be efficiently recovered and reused. google.comepo.org This is accomplished by using a homogeneous catalyst that is confined to the aqueous phase, allowing for simple separation from the product, which resides in an organic phase. acs.org

The components of this low-waste catalytic system are carefully chosen:

Catalyst Precursor : A palladium source, such as palladium(II) acetate, is used. juniperpublishers.com

Ligand : To anchor the expensive palladium catalyst in the aqueous phase, specially designed water-soluble phosphine ligands are employed. google.com Triarylphosphines containing sulfonate groups, like tris(m-sulfonatophenyl)phosphine (TPPTS), are common choices. google.com This prevents the catalyst from leaching into the organic product stream. vulcanchem.com

Phase System : The reaction is conducted in a biphasic liquid system. The product, octa-2,7-dien-1-ol, is significantly less polar than the aqueous catalyst phase and is extracted into an organic solvent such as hexane. juniperpublishers.comacs.org The aqueous phase containing the catalyst can then be recycled back to the reactor for subsequent batches. epo.orgacs.org

Promoters : Additives like tertiary amines and carbon dioxide are often included. They can enhance catalyst stability, improve reaction rates, and facilitate the phase separation process, further improving the efficiency and recyclability of the system. researchgate.netgoogle.comwipo.int

The high selectivity of this catalytic system, which can exceed 90% for the desired octa-2,7-dien-1-ol, is another critical factor in waste reduction, as it minimizes the formation of undesired byproducts such as other isomers and oligomers. vulcanchem.comjuniperpublishers.com

Table 2: Components of a Catalytic System for Reduced Waste in Octadienol Synthesis

| Component | Function | Example(s) | Source(s) |

|---|---|---|---|

| Metal Catalyst | Facilitates the C-C and C-O bond formation. | Palladium(II) acetate (Pd(OAc)₂) | juniperpublishers.com |

| Water-Soluble Ligand | Retains the catalyst in the aqueous phase for recycling. | Tris(m-sulfonatophenyl)phosphine (TPPTS) | vulcanchem.comgoogle.com |

| Co-Solvent | Improves catalyst retention and stability. | Sulfolane | vulcanchem.comepo.org |

| Phase-Separation Agent | Enhances the separation of the product and catalyst phases. | Carbon Dioxide (CO₂) | vulcanchem.comgoogle.comwipo.int |

| Extraction Solvent | Selectively dissolves the product for removal. | Hexane | juniperpublishers.comacs.org |

Beyond this specific industrial process, other modern catalytic strategies aim for waste reduction through high atom economy. For example, a redox-neutral coupling of 1,3-dienes and aldehydes has been developed using a dual nickel and Brønsted acid catalyst system. chinesechemsoc.org This method is by-product-free, joining readily available starting materials directly into dienols, thus avoiding the stoichiometric metallic waste generated in traditional organometallic additions and the by-products from methods requiring external reductants. chinesechemsoc.org Such innovative, atom-economical reactions represent the frontier of green catalytic systems for producing complex molecules like this compound.

Elucidation of Reaction Mechanisms and Kinetics Involving Octa 2,4 Dien 1 Ol

Pericyclic Reactions and Octa-2,4-dien-1-ol

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. The conjugated diene structure within this compound makes it an ideal substrate for several types of pericyclic reactions.

Diels-Alder Cycloadditions with this compound as a Diene or Dienophile

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a substituted alkene (the dienophile) to form a cyclohexene (B86901) ring. wikipedia.org It is a powerful tool for constructing six-membered rings with significant stereochemical control. wikipedia.orgresearchgate.net

As a Diene: this compound possesses a conjugated diene system, making it a suitable diene component for the Diels-Alder reaction. For the reaction to occur, the diene must be able to adopt the s-cis conformation. masterorganicchemistry.com The presence of an electron-donating alkyl group on the diene and electron-withdrawing groups on the dienophile generally accelerates the reaction. masterorganicchemistry.comlibretexts.org The hydroxyl group in this compound can influence the reaction's stereoselectivity, potentially through hydrogen bonding with the dienophile or a catalyst.

The reaction of this compound with various dienophiles would yield substituted cyclohexene derivatives with the hydroxymethyl group attached to the newly formed ring. The stereochemistry of the dienophile is retained in the product. libretexts.org For example, a cis-dienophile results in a cis-substituted product.

As a Dienophile: While less common, the C2-C3 double bond of this compound could theoretically act as a dienophile, particularly if reacting with a highly reactive, electron-rich diene. However, its primary role in Diels-Alder reactions is as the 4π-electron component. Derivatives of octa-2,4-dienoic acid have been noted as effective dienes in Diels-Alder chemistry for conjugating biomolecules. google.com

| Diene | Dienophile | Expected Product (Major Isomer) | Conditions |

| This compound | Maleic Anhydride | 4-propyl-5-(hydroxymethyl)cyclohex-1-ene-1,2-dicarboxylic anhydride | Thermal |

| This compound | Acrolein | 4-propyl-5-(hydroxymethyl)cyclohex-1-enecarbaldehyde | Thermal or Lewis Acid Catalysis |

| This compound | Benzoquinone | 6-propyl-7-(hydroxymethyl)-4a,5,8,8a-tetrahydronaphthalene-1,4-dione | Thermal |

Electrocyclic Reactions of this compound Systems

An electrocyclic reaction is a reversible, pericyclic process involving the cyclization of a conjugated polyene to form a cyclic compound with one fewer π-bond and one new σ-bond. libretexts.orgwikipedia.org The stereochemical outcome of these reactions is dictated by the Woodward-Hoffmann rules and depends on whether the reaction is induced by heat (thermal) or light (photochemical). wikipedia.org

For a conjugated diene system like that in this compound, a 4π-electron electrocyclic ring closure can occur to form a cyclobutene (B1205218) derivative.

Thermal Conditions : Under heating, the reaction would proceed through a conrotatory motion of the terminal p-orbitals.

Photochemical Conditions : Upon irradiation with UV light, the reaction would proceed through a disrotatory motion.

The specific stereoisomer of this compound used would determine the stereochemistry of the resulting cyclobutene. For example, the thermal cyclization of (2E,4Z)-2,4-hexadiene yields cis-3,4-dimethylcyclobutene. libretexts.org By analogy, a thermal, conrotatory ring closure of (2E,4Z)-octa-2,4-dien-1-ol would be expected to produce cis-3-propyl-4-(hydroxymethyl)cyclobut-1-ene. The reverse ring-opening reaction is also governed by these principles. libretexts.org

| Reactant System | Condition | Rotation | Product |

| (2E,4Z)-Octa-2,4-dien-1-ol | Thermal (Δ) | Conrotatory | cis-3-propyl-4-(hydroxymethyl)cyclobut-1-ene |

| (2E,4E)-Octa-2,4-dien-1-ol | Thermal (Δ) | Conrotatory | trans-3-propyl-4-(hydroxymethyl)cyclobut-1-ene |

| (2E,4Z)-Octa-2,4-dien-1-ol | Photochemical (hν) | Disrotatory | trans-3-propyl-4-(hydroxymethyl)cyclobut-1-ene |

| (2E,4E)-Octa-2,4-dien-1-ol | Photochemical (hν) | Disrotatory | cis-3-propyl-4-(hydroxymethyl)cyclobut-1-ene |

Claisen Rearrangement Pathways for Dienol Precursors

The Claisen rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement where an allyl vinyl ether isomerizes upon heating to form a γ,δ-unsaturated carbonyl compound. wikipedia.orglibretexts.org This reaction is a powerful method for C-C bond formation and proceeds through a concerted, six-membered cyclic transition state. wikipedia.orgwiley.com While this compound is not a direct substrate for the classic Claisen rearrangement, its carbon skeleton can be constructed using variants of this reaction.

Johnson-Claisen Rearrangement : This variation involves the reaction of an allylic alcohol with an orthoester (e.g., triethyl orthoacetate) in the presence of a weak acid catalyst. wikipedia.org To synthesize a precursor to this compound, pent-1-en-3-ol could be used as the allylic alcohol. The rearrangement would yield an ethyl ester of a γ,δ-unsaturated carboxylic acid, which upon reduction would give the target dienol structure.

Ireland-Claisen Rearrangement : This reaction involves the rearrangement of an allylic carboxylate. wikipedia.org The substrate is first treated with a strong base (like lithium diisopropylamide, LDA) to form a lithium enolate, which is then trapped with a silylating agent (e.g., chlorotrimethylsilane) to form a silyl (B83357) ketene (B1206846) acetal. This intermediate rearranges at or below room temperature to give a γ,δ-unsaturated carboxylic acid after acidic workup. This method offers excellent stereocontrol based on the geometry of the intermediate silyl ketene acetal. wikipedia.org

Oxidation and Reduction Pathways of this compound

The functional groups of this compound allow for selective oxidation of the alcohol and selective reduction of the diene.

Selective Oxidation of the Hydroxyl Group to Aldehydes or Carboxylic Acids

The primary alcohol group of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the reagent and reaction conditions. savemyexams.com A key challenge is to achieve this transformation without affecting the sensitive conjugated diene system.

Oxidation to Aldehydes : To stop the oxidation at the aldehyde stage (octa-2,4-dienal), mild oxidizing agents are required. Pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP) are commonly used for this purpose as they can perform the oxidation under non-aqueous, mild conditions, which minimizes overoxidation. libretexts.orgopenstax.org Distilling the volatile aldehyde as it forms can also prevent further oxidation. chemguide.co.uk

Oxidation to Carboxylic Acids : Stronger oxidizing agents and more vigorous conditions are needed to oxidize the primary alcohol to a carboxylic acid (octa-2,4-dienoic acid). Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in an acidic aqueous solution (Jones oxidation) are effective. openstax.orgorganic-chemistry.org The reaction is often heated under reflux to ensure the intermediate aldehyde is fully oxidized. chemguide.co.uk

| Target Product | Reagent(s) | Typical Conditions |

| Octa-2,4-dienal | Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂), Room Temperature |

| Octa-2,4-dienal | Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂), Room Temperature |

| Octa-2,4-dienoic acid | Potassium Permanganate (KMnO₄) | Basic aqueous solution, Heat |

| Octa-2,4-dienoic acid | Chromium Trioxide (CrO₃), H₂SO₄ (Jones Reagent) | Acetone, 0°C to Room Temperature |

Chemo-, Regio-, and Stereoselective Hydrogenation of Conjugated Diene Units

The hydrogenation of the conjugated diene in this compound presents a significant synthetic challenge due to the need for high selectivity.

Chemoselectivity : The reduction must target the C=C double bonds without reducing the hydroxyl group. This is generally achievable with most heterogeneous and homogeneous hydrogenation catalysts.

Regioselectivity : Hydrogen can add across one of the double bonds (1,2-addition) or to the ends of the conjugated system (1,4-addition). For conjugated dienes, 1,4-hydrogenation is often a major pathway, leading to the formation of a more thermodynamically stable internal alkene. mdpi.comresearchgate.net

Stereoselectivity : The geometry of the newly formed double bond (in the case of partial reduction) or the stereochemistry of the new chiral centers (in the case of full saturation) must be controlled.

Modern catalytic methods have been developed to address these challenges.

Metal-free Photoredox Catalysis : A recently developed approach uses a photoredox catalyst in a controlled electron-proton transfer process to achieve highly regio- and stereoselective 1,4-hydrogenation of conjugated dienes. x-mol.net

Cobalt-Catalyzed Transfer Hydrogenation : Cobalt complexes can catalyze the 1,4-semihydrogenation of 1,3-dienes with high stereoselectivity, using water as the hydrogen source. acs.org

Palladium Nanoparticles : Alkanethiolate-capped palladium nanoparticles have demonstrated excellent selectivity for the mono-hydrogenation of conjugated dienes to internal alkenes via a dominant 1,4-addition pathway. mdpi.com

| Catalyst System | Type of Reduction | Predominant Product(s) | Selectivity Highlights |

| Pd/C, H₂ | Full Reduction | Octan-1-ol | All double bonds saturated |

| Lindlar's Catalyst, H₂ | Partial Reduction | Octen-1-ol isomers (e.g., Oct-3-en-1-ol) | Partial saturation, potential for cis-alkene formation |

| Pd Nanoparticles (thiolate-capped) | 1,4-Mono-hydrogenation | Oct-3-en-1-ol | High regioselectivity for 1,4-addition mdpi.com |

| Co-based Transfer Hydrogenation | 1,4-Semi-hydrogenation | (Z)-Oct-3-en-1-ol | High stereoselectivity for Z-alkene acs.org |

| Metal-free Photoredox Catalysis | 1,4-Hydrogenation | Oct-3-en-1-ol | High chemo-, regio-, and stereoselectivity x-mol.net |

Radical Scavenging Mechanisms Involving Dienols

Dienols, including this compound, can act as antioxidants by scavenging free radicals. This capability is largely attributed to the conjugated diene system, which can stabilize the resulting radical through resonance. mdpi.com The primary mechanisms for radical scavenging are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govmdpi.com

In the Hydrogen Atom Transfer (HAT) mechanism, the dienol donates a hydrogen atom from its hydroxyl group to a free radical, effectively neutralizing it. The resulting dienol radical is stabilized by the delocalization of the unpaired electron across the conjugated π-system. nih.gov

The Single Electron Transfer (SET) mechanism involves the transfer of an electron from the dienol to the free radical, forming a radical cation from the dienol and an anion from the free radical. nih.gov This is often followed by proton transfer (PT) to yield a more stable species. nih.gov The high degree of conjugation in dienols enhances their ability to delocalize the resulting radical, making them effective radical scavengers. mdpi.com

| Radical Scavenging Mechanism | Description | Key Feature of Dienols |

| Hydrogen Atom Transfer (HAT) | The antioxidant donates a hydrogen atom to a free radical. nih.gov | The hydroxyl group provides the transferable hydrogen atom. |

| Single Electron Transfer (SET) | The antioxidant donates an electron to the free radical. nih.gov | The conjugated π-system facilitates electron donation and stabilizes the resulting radical cation. mdpi.com |

Nucleophilic and Electrophilic Additions to the Conjugated Diene System

The conjugated diene structure of this compound makes it susceptible to both nucleophilic and electrophilic addition reactions. The presence of the hydroxyl group can also influence the regioselectivity of these additions.

Hydrofunctionalization Reactions

Hydrofunctionalization involves the addition of a hydrogen atom and a functional group across a double bond. In conjugated dienes like this compound, this can lead to 1,2- or 1,4-addition products. lumenlearning.com These reactions are often catalyzed by transition metals such as palladium, rhodium, or cobalt. nih.govduke.edunih.govchinesechemsoc.org

Catalyst systems can be designed to favor specific regio- and enantiomers, providing a route to valuable chiral molecules. duke.eduacs.org For instance, palladium-hydride catalysts have been utilized in the difunctionalization of conjugated dienes. nih.gov The choice of catalyst and reaction conditions can determine whether the reaction proceeds via a 1,2- or 1,4-addition pathway.

Halogenation and Hydrohalogenation Mechanisms

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) to a conjugated diene can yield both 1,2- and 1,4-addition products. The reaction typically proceeds through a cyclic halonium ion intermediate. masterorganicchemistry.com Attack of the halide ion at either C2 or C4 of the intermediate leads to the respective products. masterorganicchemistry.com

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to conjugated dienes is a classic example of electrophilic addition where the product distribution can be temperature-dependent. lumenlearning.com At lower temperatures, the reaction is under kinetic control, favoring the 1,2-addition product which is formed faster. lumenlearning.com At higher temperatures, the reaction is under thermodynamic control, and the more stable 1,4-addition product predominates. lumenlearning.com The mechanism involves the formation of a resonance-stabilized allylic carbocation intermediate. libretexts.org

The reaction of a conjugated diene with a hydrogen halide begins with the protonation of one of the double bonds to form a resonance-stabilized allylic carbocation. The subsequent attack of the halide anion at either of the electron-deficient carbons results in the 1,2- or 1,4-adduct. lumenlearning.comlibretexts.org

| Reaction | Reagents | Intermediate | Product Types | Controlling Factors |

| Halogenation | X₂ (e.g., Br₂, Cl₂) | Cyclic halonium ion masterorganicchemistry.com | 1,2- and 1,4-dihalides | - |

| Hydrohalogenation | HX (e.g., HBr, HCl) | Allylic carbocation libretexts.org | 1,2- and 1,4-haloadducts | Temperature (Kinetic vs. Thermodynamic control) lumenlearning.com |

Isomerization and Rearrangement Processes of this compound

This compound can undergo several isomerization and rearrangement reactions, primarily involving its double bonds.

Geometric (E/Z) Isomerization Studies

The double bonds in this compound can exist in either the E (trans) or Z (cis) configuration. Isomerization between these geometric isomers can be induced by various methods, including photochemically or through catalysis. mdpi.comrsc.org For example, visible-light photocatalysis has been used to promote the E to Z isomerization of activated olefins. mdpi.com The presence of substituents on the double bond can influence the selectivity of the isomerization. mdpi.com

Double Bond Migration Mechanisms

The double bonds in this compound can migrate along the carbon chain under certain conditions. This process, known as double bond isomerization, is often catalyzed by acids, bases, or transition metal complexes. libretexts.orgmsu.edu Acid-catalyzed dehydration of alcohols, for instance, can sometimes lead to double bond migration in the resulting alkene. libretexts.orglibretexts.org In the context of dienols, this can lead to a mixture of isomers with the double bonds in different positions. For example, the isomerization of 1,4-dienols to more stable conjugated 1,3-dienols has been reported. nih.govacs.org

Mechanistic Studies of Catalyzed Transformations of this compound

The conjugated diene system and the allylic alcohol functionality of this compound make it a versatile substrate for a variety of catalyzed transformations. Mechanistic studies into these reactions provide fundamental insights into catalyst behavior, reaction pathways, and the factors controlling selectivity and efficiency. Key catalyzed transformations include acid-catalyzed cyclizations, transition-metal-catalyzed isomerizations, cycloadditions, and epoxidations.

Brønsted Acid-Catalyzed Polyene Cyclization

One of the notable catalyzed transformations involving this compound is its participation in polyene cyclization cascades. These reactions are crucial in the synthesis of complex polycyclic natural products, such as terpenoids.

Research Findings: Studies have demonstrated the utility of the (2E,4Z)-isomer of this compound in Brønsted acid-catalyzed cyclizations. The specific stereochemistry of the starting material is critical for controlling the stereochemical outcome of the cyclization products. For instance, the use of (2E,4Z)-octa-2,4-dien-1-ol derivatives in these cyclizations has been shown to produce tetracyclic structures with high diastereoselectivity. In certain cases, diastereoselectivity ratios exceeding 24:1 have been achieved, highlighting the profound influence of the substrate's geometry and the catalyst on the reaction mechanism. The reaction is initiated by the protonation of the hydroxyl group, which then departs as water to generate an allylic carbocation. This cation is then attacked intramolecularly by the conjugated diene system, initiating a cascade of cyclization steps.

Transition Metal-Catalyzed Isomerization and Rearrangement

The double bonds in this compound can be isomerized under the influence of various transition metal catalysts, leading to structurally different compounds. Similarly, the entire molecule can undergo rearrangement.

Rhodium and Iridium-Catalyzed Redox Isomerization: Complexes of rhodium and iridium are known to be effective catalysts for the isomerization of allylic alcohols to aldehydes or ketones. acs.org Mechanistic studies on related systems, such as cyclohexa-2,5-dienols, reveal that these transformations often proceed via an intramolecular 1,3-hydride shift. acs.orgacs.org In this proposed mechanism, the catalyst coordinates to the olefin and facilitates the transfer of a hydride from the carbon bearing the hydroxyl group (C1) to the terminal carbon of the conjugated system (C3 or C5). The catalyst is often activated by hydrogen to form an active iridium hydride species. nih.gov DFT calculations and control experiments suggest that this 1,3-rearrangement can be the key stereodetermining step in a sequence. nih.gov

Indium-Catalyzed 2-Oxonia Cope Rearrangement: Lewis acids, particularly indium(III) triflate (In(OTf)₃), have been shown to catalyze the isomerization of 1,4-dienols to their thermodynamically more stable 1,3-dienol isomers. nih.govacs.org Although this compound is already a 1,3-dienol, understanding this mechanism is relevant for predicting potential side reactions or further transformations. The mechanism involves the Lewis acid activating an aldehyde, which then reacts with the dienol to form an oxocarbenium ion. nih.govcolab.ws This intermediate undergoes a -sigmatropic rearrangement (a 2-oxonia Cope rearrangement) to yield the rearranged product. nih.govcolab.ws This process has been shown to be effective for a range of aryl and alkyl substituted dienols. colab.ws

| Catalyst System | Substrate Type | Transformation | Proposed Mechanism | Reference |

|---|---|---|---|---|

| [Rh(cod)(phosphaferrocene)]BF₄ | Allylic Alcohols | Asymmetric Isomerization to Aldehydes | Intramolecular 1,3-hydrogen migration | acs.org |

| Ir-N,P Catalyst | Allylic Alcohols | Double Convergent 1,3-Rearrangement/Hydrogenation | 1,3-Rearrangement via Iridium Hydride | nih.gov |

| In(OTf)₃ / Aldehyde | 1,4-Dienols | Isomerization to 1,3-Dienols | 2-Oxonia Cope Rearrangement via Oxocarbenium Ion | nih.govcolab.ws |

Catalyzed Cycloaddition Reactions

The conjugated diene moiety of this compound is a prime candidate for participating in cycloaddition reactions, such as the Diels-Alder ([4+2]) reaction. The presence of catalysts can influence the rate, regioselectivity, and stereoselectivity of these transformations.

Lewis Acid and Transition-Metal Catalysis: Lewis acids are commonly employed to accelerate [4+2] cycloaddition reactions by coordinating to the dienophile, lowering the energy of its LUMO (Lowest Unoccupied Molecular Orbital). In the context of this compound acting as the diene, a catalyst could activate a dienophile for reaction. Alternatively, transition metals can be used. For example, a [4+4] annulation strategy has been developed where a conjugated enyne undergoes a [4+2] cycloaddition with a cyclobutene derivative, and the resulting bicyclo[4.2.0]octa-2,4-diene intermediate undergoes an acid-promoted electrocyclic ring opening. nih.gov This demonstrates the use of acid catalysis to promote pericyclic reactions in related diene systems. Furthermore, visible-light energy-transfer has been utilized to catalyze the intermolecular dearomative [4+2] cycloaddition of naphthalenes. rsc.org

Copper-Catalyzed [2+2] Photocycloaddition: While less common for conjugated dienes, [2+2] cycloadditions are another class of photochemical reactions. The Kochi-Salomon reaction utilizes catalytic copper(I) triflate (CuOTf) to facilitate the [2+2] photocycloaddition between two unactivated alkenes. acs.org Studies on related dienols, such as octa-2,7-dien-1-ol, show that geometric isomerization can compete with the desired photobicyclization. acs.org

Catalyzed Epoxidation

The selective epoxidation of one of the double bonds in this compound is a valuable transformation for introducing further functionality. The choice of catalyst is crucial for controlling both regioselectivity (which double bond reacts) and enantioselectivity.

Research Findings: The development of stereocontrolled synthesis methods for this compound isomers has relied on techniques like the Sharpless asymmetric epoxidation, which utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate ligand, and an oxidant. For the epoxidation of the final dienol product, other systems would be employed. Tungsten-based complexes, in conjunction with bishydroxamic acid ligands and aqueous hydrogen peroxide, have been shown to be highly effective for the asymmetric epoxidation of various allylic and homoallylic alcohols. acs.org These systems can achieve high yields (up to 99%) and excellent enantioselectivity (84–98% ee). acs.org Another green approach uses a silicotungstate polyoxometalate catalyst with hydrogen peroxide, which provides exceptional selectivity (≥99%) for the epoxide. nih.gov

| Catalyst System | Oxidant | Substrate Type | Key Feature | Reference |

|---|---|---|---|---|

| Tungsten–bishydroxamic acid complex | 30% H₂O₂ | Allylic & Homoallylic Alcohols | High enantioselectivity (84–98% ee) | acs.org |

| [γ-SiW₁₀O₃₄(H₂O)₂]⁴⁻ | H₂O₂ | Various Olefins | ≥99% selectivity to epoxide; green route | nih.gov |

| Chiral copper-phosphoramidite | Alkylzinc reagents | Allylic Epoxides | Kinetic resolution; synthesis of chiral allylic alcohols | researchgate.net |

Theoretical and Computational Studies of Octa 2,4 Dien 1 Ol Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are indispensable for elucidating the electronic nature of octa-2,4-dien-1-ol and its involvement in chemical transformations. These methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly effective for studying the ground state properties of medium-sized organic molecules like this compound and for mapping the potential energy surfaces of their reactions.

DFT calculations are used to optimize the geometry of different stereoisomers (e.g., (2E,4E), (2Z,4E), etc.) of this compound, determining their relative stabilities. Key ground state properties such as bond lengths, bond angles, dihedral angles, and the distribution of electron density can be accurately computed. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy and shape of these orbitals are crucial for understanding the molecule's reactivity in processes like cycloadditions and electrophilic or nucleophilic attacks.

A primary application of DFT is the investigation of reaction mechanisms. By locating and characterizing the transition state (TS) structures for a given reaction, chemists can calculate activation energy barriers, providing insight into reaction kinetics. For instance, in reactions involving dienols, DFT has been instrumental in clarifying mechanisms and stereochemical outcomes. Studies on related systems show that DFT calculations can rationalize the preference for endo or exo products in Diels-Alder reactions by comparing the energies of the respective transition states. rsc.orgrsc.org For example, a DFT study on the base-induced rearrangement of a 2-sulfinyl diene, which included a protected (2E,4Z)-octa-2,4-dien-1-ol derivative, successfully interpreted the high regioselectivity and enantioselectivity of the transformation by analyzing the computed energy profile. nih.gov Similarly, computational modeling at the B3LYP/6-31G* level of theory is suggested as a method to clarify the energetics of transition states in the reactions of related bicyclo[4.2.0]octa-2,4-diene systems. These examples demonstrate how DFT can be applied to understand the complex reactivity of the conjugated diene and alcohol functionalities within this compound.

Table 1: Representative Applications of DFT in Analyzing Dienol Reactivity This table is illustrative and based on findings for analogous systems.

| Computational Task | Finding / Insight | Relevance to this compound |

|---|---|---|

| Geometry Optimization | Determination of the most stable conformers (e.g., s-trans vs. s-cis) and isomers (E/Z). | Predicts the ground-state structure and relative energies of different this compound isomers. |

| Frontier Orbital Analysis | Calculation of HOMO-LUMO energies and distributions. | Explains reactivity in pericyclic reactions like the Diels-Alder reaction. rsc.org |

| Transition State Search | Calculation of activation barriers for cycloaddition or rearrangement reactions. | Elucidates reaction rates and mechanistic pathways for transformations. rsc.orgnih.gov |

| Stereoselectivity Analysis | Comparison of energies for endo vs. exo or syn vs. anti transition states. | Predicts and explains the stereochemical outcome of reactions. nih.govacs.org |

While DFT is widely used, other quantum chemical methods also provide valuable mechanistic insights.

Ab Initio Methods: These "first-principles" methods calculate molecular properties without relying on empirical parameters, offering high accuracy, albeit often at a high computational cost. researchgate.net Methods like Møller-Plesset perturbation theory (MP2, MP3) and Coupled Cluster (CC) theory are used to obtain very accurate energies. For conjugated systems like the polyene backbone of this compound, ab initio calculations have been used to derive potential energy functions, study conformational preferences (e.g., the stability of gauche vs. trans conformers), and determine force fields for vibrational analysis. aip.orgaip.org High-level ab initio studies on polyenes are also crucial for understanding their electronically excited states, which is relevant for photochemical transformations. researchgate.net

Semi-Empirical Methods: These methods simplify Hartree-Fock calculations by using parameters derived from experimental or high-level computational data. wikipedia.org Methods like PM3, PM6, and AM1 are much faster than DFT or ab initio methods, making them suitable for screening large numbers of molecules or studying very large systems. wikipedia.orgnih.gov For unsaturated alcohols, semi-empirical methods have been used to correlate calculated electronic properties, such as the energy of the HOMO, with experimentally observed reaction kinetics. researchgate.net For example, the PM3 method was used to calculate the HOMO energy of various unsaturated alcohols to establish a relationship with their gas-phase reaction rates with the nitrate (B79036) radical. researchgate.net While less accurate for geometries and absolute energies, they are powerful tools for gaining rapid mechanistic insights and identifying trends in reactivity across a series of related compounds. nih.govresearchgate.net

Density Functional Theory (DFT) for Ground State Properties and Transition States

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

This compound is a flexible molecule, and its chemical behavior can be influenced by its three-dimensional shape or conformation. Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and intermolecular interactions of such molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and changes shape over time. nih.govyoutube.com

For this compound, MD simulations can be used to:

Explore Conformational Space: Identify the most populated conformations of the eight-carbon chain in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent). This includes analyzing the rotational dynamics around the C-C single bonds and the equilibrium between different s-cis and s-trans arrangements of the conjugated diene.

Analyze Intermolecular Interactions: Simulate the interaction of this compound with solvent molecules or other chemical species. A key interaction is hydrogen bonding involving the terminal hydroxyl group. MD simulations can quantify the strength, lifetime, and geometry of these hydrogen bonds, which are critical for understanding solubility and the molecule's role as a hydrogen bond donor or acceptor in reaction mechanisms.

Study Self-Assembly: At higher concentrations, MD can model how this compound molecules might interact with each other, potentially forming aggregates or micelles, driven by hydrophobic interactions of the carbon chain and hydrophilic interactions of the alcohol group.

While specific MD studies on this compound are not prominent in the literature, the methodology has been extensively applied to similar molecules, including other alcohols and lipids, to understand their dynamic behavior and interactions within biological membranes or solution. whiterose.ac.uk

Computational Prediction of Spectroscopic Signatures for Advanced Characterization

Computational methods are increasingly used to predict spectroscopic properties, which is invaluable for confirming the structure of synthesized compounds and interpreting experimental spectra.

The primary tool for predicting NMR spectra is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT. acs.org This approach allows for the calculation of nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). By performing GIAO-DFT calculations on a proposed structure for this compound, one can generate a predicted ¹H and ¹³C NMR spectrum. mdpi.com Comparing this predicted spectrum with the experimental one is a powerful method for structural verification. liverpool.ac.uk Computational studies on other alcohols have shown that these predictions can be highly accurate, especially when solvent effects are included using a polarizable continuum model (PCM) or when results are scaled or referenced against known compounds. acs.orgresearchgate.net

Similarly, vibrational frequencies corresponding to infrared (IR) spectra can be calculated. These calculations help in assigning the absorption bands in an experimental IR spectrum to specific molecular motions, such as O-H stretching, C=C stretching of the conjugated system, and various C-H bending modes.

Table 2: Computational Methods for Spectroscopic Prediction

| Spectrum | Computational Method | Information Obtained |

|---|---|---|

| ¹H and ¹³C NMR | GIAO-DFT | Predicts chemical shifts for all hydrogen and carbon atoms, aiding in structural assignment. acs.orgmdpi.com |

| Infrared (IR) | DFT Frequency Calculation | Predicts vibrational frequencies and intensities, helping to assign peaks to specific functional groups and bending modes. |

| UV-Vis | Time-Dependent DFT (TD-DFT) | Predicts electronic transition energies (e.g., π → π*), corresponding to UV absorption maxima. |

Reaction Pathway Mapping and Energy Landscape Analysis

To gain a comprehensive understanding of the reactivity of this compound, chemists can computationally map the entire energy landscape for its potential transformations. An energy landscape is a multi-dimensional surface that represents the potential energy of a system as a function of the positions of its atoms. frontiersin.orgplos.org

This analysis involves:

Identifying Stationary Points: Locating all relevant minima (reactants, intermediates, products) and first-order saddle points (transition states) on the potential energy surface using methods like DFT.

Connecting Pathways: Tracing the intrinsic reaction coordinate (IRC) from each transition state to connect it to the corresponding reactant and product minima.

Constructing an Energy Profile: Plotting the relative energies of all identified stationary points to create a reaction profile diagram. This diagram visually represents the thermodynamics (relative energies of minima) and kinetics (height of activation barriers) of all possible reaction channels. nih.govnih.gov

For this compound, this approach could be used to compare the feasibility of various competing reactions, such as [4+2] cycloaddition (Diels-Alder), [2+2] cycloaddition, electrocyclization, or sigmatropic rearrangements. acs.orgresearchgate.net For example, a computational study of the isomerization of related polyenol ethers used DFT calculations to map out the potential energy surfaces for competing nih.govacs.org and nih.govgoogle.com-proton shift pathways, revealing that the activation barriers were very similar. google.com By analyzing the full energy landscape, researchers can predict the most likely products under kinetic or thermodynamic control and understand complex reaction networks without needing to perform exhaustive experiments. researchgate.netresearchgate.net

Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| hepta-2,4-dien-1-ol (B13589) |

| (2E,4E)-octa-2,4-dien-1-ol |

| (2Z,4E)-octa-2,4-dien-1-ol |

| bicyclo[4.2.0]octa-2,4-diene |

Applications of Octa 2,4 Dien 1 Ol in Complex Organic Synthesis

Building Block for Natural Product Total Synthesis

The structural motif of octa-2,4-dien-1-ol is embedded within numerous natural products, making it a critical starting material or key intermediate in their total synthesis. Its application spans the synthesis of pheromones, bioactive lipids, and complex polyketides. For instance, derivatives of this compound are utilized in the synthesis of insect pheromones for pest management strategies. smolecule.com

A significant application is in the synthesis of mycothiazole (B1237078), a marine natural product that has demonstrated potent anthelmintic activity and selective toxicity toward certain cancer cell lines. tandfonline.com The C11-C18 fragment of mycothiazole is a substituted 2-amino-octa-4,7-dien-1-ol. tandfonline.com Synthetic strategies toward this fragment have involved methods like the Wittig reaction and alkylation of acetamidomalonic esters to construct the dienol backbone with the required stereochemistry. tandfonline.com Specifically, the synthesis of (2R, 4Z)-2-amino-octa-4,7-dien-1-ol and its (2R, 4E) isomer has been reported as key intermediates for mycothiazole and its analogues. tandfonline.com

The table below outlines key natural product syntheses involving this compound or its derivatives.

| Natural Product/Target Molecule | Role of this compound Derivative | Synthetic Strategy Highlights | Reference |

| Mycothiazole | Key intermediate (C11-C18 fragment) | Wittig reaction, alkylation of acetamidomalonic ester | tandfonline.com |

| Insect Pheromones | Precursor | Not specified | smolecule.com |

Precursor for Advanced Pharmaceutical Intermediates

The dienol functionality of this compound makes it a valuable precursor for the synthesis of advanced pharmaceutical intermediates. The conjugated diene can participate in Diels-Alder reactions to form complex cyclic structures, which are common scaffolds in many drug molecules. Furthermore, the hydroxyl group can be modified to introduce other functionalities or to link the dienol unit to other molecular fragments.

Research has shown that 1,2-aminoalcohols, which can be synthesized from precursors like this compound, are important structural motifs in many drugs, including serine protease inhibitors. tandfonline.com The synthesis of 2-amino-octa-4,7-dien-1-ol, an intermediate for mycothiazole analogs, highlights the utility of this scaffold in creating molecules with potential therapeutic applications. tandfonline.com While direct use of this compound in marketed drugs is not widely documented, its role as a starting material for more complex, biologically active compounds is significant. cymitquimica.comacs.org For instance, the structural analogue hepta-2,4-dien-1-ol (B13589) has been explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

The following table details examples of pharmaceutical intermediates derived from or related to this compound.

| Intermediate Class | Synthetic Transformation | Potential Therapeutic Area | Reference |

| 1,2-Aminoalcohols | Multi-step synthesis from dienol precursors | Antiviral, Protease Inhibition | tandfonline.comjmchemsci.com |

| Complex Cyclic Scaffolds | Diels-Alder reactions | Various |

Utility in the Synthesis of Chiral Auxiliaries and Ligands

The synthesis of single-enantiomer compounds is a cornerstone of modern medicinal chemistry and materials science. Chiral auxiliaries and ligands are indispensable tools in asymmetric synthesis, enabling the selective formation of one enantiomer over the other. uwindsor.ca While direct applications of this compound as a chiral auxiliary itself are not extensively reported, its derivatives, particularly chiral 1,2-aminoalcohols, are well-established as valuable chiral auxiliaries and ligands for catalytic asymmetric reactions. tandfonline.com

The synthesis of enantiomerically pure 2-amino-octa-4,7-dien-1-ol demonstrates the potential of this scaffold. tandfonline.com Such amino alcohol structures can be incorporated into ligands for metal-catalyzed reactions, influencing the stereochemical outcome of the transformation. For instance, chiral ligands are crucial in asymmetric hydrogenations, hydrosilylations, and conjugate additions. The development of new chiral ligands is an active area of research, and versatile building blocks like this compound derivatives provide a platform for creating novel ligand structures.

The table below summarizes the potential roles of this compound derivatives in asymmetric synthesis.

| Application Area | Type of Chiral Molecule | General Synthetic Approach | Reference |

| Asymmetric Catalysis | Chiral Ligands | Incorporation of chiral amino alcohol derivatives | tandfonline.com |

| Substrate-Controlled Synthesis | Chiral Auxiliaries | Attachment of a chiral dienol-derived moiety to a substrate | uwindsor.ca |

Development of Polymeric Materials Incorporating Dienol Functionality

The presence of two double bonds and a hydroxyl group in this compound makes it an interesting candidate for the development of functional polymeric materials. smolecule.com The double bonds can participate in polymerization reactions, while the hydroxyl group can be used for post-polymerization modification or to influence the polymer's properties, such as hydrophilicity and adhesion. smolecule.comspecificpolymers.com

The polymerization of diene-containing monomers can lead to polymers with unique properties and applications. For example, polymers with conjugated diene units in their backbone can exhibit interesting electronic and optical properties. While the polymerization of this compound itself is not extensively documented in dedicated studies, the principles of polymer chemistry suggest its potential as a monomer or co-monomer. smolecule.comkharagpurcollege.ac.in The dienol functionality could be used to create cross-linked polymers or to introduce specific functionalities along the polymer chain. Research into polymers incorporating pyridine (B92270) and imidazole (B134444) functionalities highlights the drive to create polymers with specific interactive capabilities, a concept that could be extended to dienol-containing polymers. specificpolymers.com

The table below outlines the potential of this compound in polymer science.

| Polymer Type | Role of this compound | Potential Properties/Applications | Reference |

| Functional Polymers | Monomer or Co-monomer | Tunable hydrophilicity, sites for cross-linking, adhesion | smolecule.comresearchgate.net |

| Conjugated Polymers | Diene-containing monomer | Electronic and optical properties | researchgate.net |

| Cross-linked Resins | Cross-linking agent | Enhanced strength and thermal stability |

Advanced Analytical Techniques in Octa 2,4 Dien 1 Ol Research

High-Resolution Spectroscopic Characterization of Synthesized Dienols and Intermediates

Spectroscopic methods are indispensable tools in the study of octa-2,4-dien-1-ol, providing detailed information about its molecular structure and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous determination of the stereochemistry of this compound isomers. smolecule.com The chemical shifts and coupling constants of the protons in the ¹H NMR spectrum provide definitive evidence for the E or Z configuration of the double bonds. For instance, the coupling constants between olefinic protons are typically larger for trans (E) isomers compared to cis (Z) isomers.

Dynamic NMR (DNMR) studies can be employed to investigate conformational changes and restricted rotation around single bonds within the molecule. montana.edulibretexts.org By analyzing the NMR spectrum at different temperatures, researchers can determine the energy barriers for these dynamic processes. youtube.com For example, hindered rotation around the C-N bond in amides is a well-studied phenomenon using DNMR, and similar principles can be applied to understand the conformational dynamics of dienols. montana.edu The coalescence of separate signals for non-equivalent nuclei at higher temperatures allows for the calculation of the rate of exchange and the corresponding activation energy. youtube.com

Table 1: Representative ¹H NMR Data for Dienol Stereochemical Assignment (Note: The following data is illustrative and based on typical values for similar structures. Actual values may vary.)

| Proton | Exemplary Chemical Shift (ppm) for (2E,4E)-isomer | Exemplary Chemical Shift (ppm) for (2Z,4E)-isomer | Exemplary Coupling Constant (J, Hz) |

| H1 | ~4.1 (d) | ~4.2 (d) | J(H1,H2) ≈ 5-7 |

| H2 | ~5.7 (dt) | ~5.6 (dt) | J(H2,H3) ≈ 15 (trans) |

| H3 | ~6.2 (dd) | ~6.1 (dd) | J(H2,H3) ≈ 10 (cis) |

| H4 | ~6.0 (m) | ~5.9 (m) | J(H3,H4) ≈ 10-12 |

| H5 | ~5.8 (m) | ~5.8 (m) | J(H4,H5) ≈ 15 (trans) |

This table is interactive. Click on the headers to sort.

Mass spectrometry (MS) is a crucial tool for monitoring the progress of chemical reactions leading to this compound and for confirming the identity of the final product. smolecule.com By analyzing the mass-to-charge ratio (m/z) of the ions produced from the sample, MS can determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. nih.gov

During a synthesis, small aliquots of the reaction mixture can be analyzed by MS to track the disappearance of starting materials and the appearance of intermediates and the final product. This allows for the optimization of reaction conditions such as temperature and reaction time. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to distinguish between different isomers. researchgate.net

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule. acs.org Both techniques probe the vibrational modes of molecules, but they are governed by different selection rules. uou.ac.in

In the context of this compound, IR spectroscopy is particularly useful for identifying the characteristic broad absorption band of the hydroxyl (-OH) group, typically in the range of 3200-3600 cm⁻¹. The C=C stretching vibrations of the conjugated diene system usually appear in the 1600-1650 cm⁻¹ region. researchgate.net The out-of-plane C-H bending vibrations can also help to distinguish between cis and trans isomers. wallonie.be